3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine

HDAC inhibitor Structure-activity relationship Biarylalanine hydroxamic acid

3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine (CAS 918157-29-6) is a synthetic, non-proteinogenic L-phenylalanine derivative with the IUPAC name (2S)-2-amino-3-[3-[4-(hydroxycarbamoyl)phenoxy]phenyl]propanoic acid (molecular formula C₁₆H₁₆N₂O₅, MW 316.31 g/mol). The compound features a meta-phenoxy linkage connecting the phenylalanine aryl ring to a para-hydroxycarbamoyl-substituted terminal phenyl ring, placing it within the biarylalanine-containing hydroxamic acid class of histone deacetylase (HDAC) inhibitors.

Molecular Formula C16H16N2O5
Molecular Weight 316.31 g/mol
CAS No. 918157-29-6
Cat. No. B12602831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine
CAS918157-29-6
Molecular FormulaC16H16N2O5
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NO)CC(C(=O)O)N
InChIInChI=1S/C16H16N2O5/c17-14(16(20)21)9-10-2-1-3-13(8-10)23-12-6-4-11(5-7-12)15(19)18-22/h1-8,14,22H,9,17H2,(H,18,19)(H,20,21)/t14-/m0/s1
InChIKeySZUMNJBJJUYNND-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine (CAS 918157-29-6): Structural Identity and HDAC Inhibitor Class Context


3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine (CAS 918157-29-6) is a synthetic, non-proteinogenic L-phenylalanine derivative with the IUPAC name (2S)-2-amino-3-[3-[4-(hydroxycarbamoyl)phenoxy]phenyl]propanoic acid (molecular formula C₁₆H₁₆N₂O₅, MW 316.31 g/mol) . The compound features a meta-phenoxy linkage connecting the phenylalanine aryl ring to a para-hydroxycarbamoyl-substituted terminal phenyl ring, placing it within the biarylalanine-containing hydroxamic acid class of histone deacetylase (HDAC) inhibitors [1]. The hydroxycarbamoyl (hydroxamic acid) moiety serves as the canonical zinc-binding group (ZBG) for class I/II HDAC enzymes, while the L-amino acid backbone provides chirality and potential for peptide-mimetic recognition [1].

Why 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine Cannot Be Interchanged with Generic HDAC Inhibitor Scaffolds


Substitution of 3-[4-(hydroxycarbamoyl)phenoxy]-L-phenylalanine with a generic hydroxamic acid HDAC inhibitor is not scientifically defensible due to three structural determinants that govern target engagement: (i) the meta-phenoxy substitution pattern on the phenylalanine ring creates a specific biaryl ether geometry that is absent in simpler hydroxamates such as SAHA (vorinostat) or trichostatin A [1]; (ii) the free L-α-amino acid moiety confers chirality and zwitterionic character at physiological pH, differentiating it from carboxamide-capped analogs such as abexinostat (PCI-24781), which employs a benzofuran-2-carboxamide linker rather than an amino acid core [2]; and (iii) the para-hydroxycarbamoyl terminal group combined with the meta-phenoxy-phenylalanine scaffold generates a unique three-dimensional pharmacophore that is distinct from the positional isomer O-[3-(hydroxycarbamoyl)phenyl]-L-tyrosine (CAS 918157-28-5), where the carbamoyl and ether oxygens are exchanged in regiochemistry . In the biarylalanine HDAC inhibitor series, even subtle positional changes in the biaryl linkage have been shown to alter HDAC isoform selectivity profiles [1].

Quantitative Differentiation Evidence for 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine Against Closest Analogs


Regiochemical Differentiation: Meta-Phenoxy vs. Para-Phenoxy Linkage in Biarylalanine Hydroxamic Acids

3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine (CAS 918157-29-6) bears a meta-phenoxy linkage at the 3-position of the phenylalanine aryl ring, distinguishing it from its immediate regioisomer O-[3-(hydroxycarbamoyl)phenyl]-L-tyrosine (CAS 918157-28-5), which features a para-phenoxy linkage at the 4-position (tyrosine scaffold). Both compounds share the identical molecular formula C₁₆H₁₆N₂O₅ and molecular weight (316.31 g/mol), yet differ fundamentally in the connectivity of the diaryl ether bridge . In the broader biarylalanine hydroxamic acid series, the meta-substitution pattern on the phenylalanine ring has been associated with accommodation within the HDAC6 catalytic channel, while para-substitution can alter the trajectory of the hydroxamic acid ZBG relative to the active-site zinc ion [1]. No published head-to-head IC₅₀ comparison between these two regioisomers is currently available in the peer-reviewed literature; this represents a gap in the quantitative evidence base.

HDAC inhibitor Structure-activity relationship Biarylalanine hydroxamic acid

Free α-Amino Acid Moiety Versus Carboxamide-Capped Linker in HDAC Inhibitor Chemotypes

Unlike abexinostat (PCI-24781; CAS 783355-60-2), which utilizes the same 4-(hydroxycarbamoyl)phenoxy motif but connects it via an ethylene linker to a benzofuran-2-carboxamide cap group, 3-[4-(hydroxycarbamoyl)phenoxy]-L-phenylalanine retains a free, unprotected L-α-amino acid terminus . Abexinostat is a potent pan-HDAC inhibitor (HDAC1 Ki = 7 nM) [1]. The free amino acid moiety in the target compound introduces a zwitterionic character at physiological pH and provides a handle for further derivatization (e.g., peptide coupling, amidation) that is absent in the tertiary amine-capped abexinostat scaffold . The target compound's uncapped amino acid structure makes it more suitable as a synthetic intermediate or fragment for library construction rather than as a finished probe compound. No direct comparative IC₅₀ data between the target compound and abexinostat have been published.

HDAC inhibitor Zinc-binding group Pharmacophore comparison

Meta-Biarylalanine Scaffold Differentiation from Simpler Hydroxamic Acids (SAHA Class)

The biarylalanine scaffold of 3-[4-(hydroxycarbamoyl)phenoxy]-L-phenylalanine is structurally divergent from the linear suberoylanilide hydroxamic acid (SAHA/vorinostat) chemotype. In the Schaefer et al. (2008) SAR study of biarylalanine-containing hydroxamic acids, closely related meta-biaryl compounds demonstrated HDAC6-preferring inhibition in immunoprecipitated enzyme assays, whereas SAHA acts as a non-selective pan-HDAC inhibitor [1]. The X-ray crystal structure of the biarylalanine inhibitor ST-17 bound to the bacterial HDAC homolog HDAH (PDB 2VCG, resolution 1.90 Å) confirmed that the biaryl moiety occupies a hydrophobic channel adjacent to the active site that is not accessed by the linear linker of SAHA [2]. Although published IC₅₀ values for the exact target compound (CAS 918157-29-6) are not available in the peer-reviewed literature, the structural homology to the biarylalanine series supports class-level inference of a differentiated HDAC isoform interaction profile compared to linear hydroxamates.

HDAC6 selectivity Biarylalanine Zinc-binding group geometry

L-Enantiomeric Purity as a Quality Attribute for Chiral SAR Studies

3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine is specified as the single (S)-enantiomer (IUPAC: (2S)-2-amino-3-[3-[4-(hydroxycarbamoyl)phenoxy]phenyl]propanoic acid), confirmed by the InChI stereochemical descriptor '/t14-/m0/s1' . This L-configuration is critical for studies where stereochemistry influences target binding, as the corresponding D-enantiomer (CAS not identified in public databases) would present the hydroxamic acid ZBG in a different spatial orientation. In the broader field of amino acid-derived HDAC inhibitors, enantiomeric inversion has been shown to affect potency by orders of magnitude [1]. The compound is structurally distinct from N-(hydroxycarbamoyl)-L-phenylalanine (CAS not assigned; C₁₀H₁₂N₂O₄, MW 224.21), which lacks the phenoxy spacer group and represents a minimalist hydroxamic acid-amino acid conjugate .

Chiral purity Stereochemistry Amino acid derivative

Recommended Application Scenarios for 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine Based on Structural Differentiation Evidence


HDAC6-Selective Fragment Elaboration and SAR Library Synthesis

The meta-biarylalanine scaffold, structurally validated by the Schaefer et al. (2008) biarylalanine hydroxamic acid series and the X-ray co-crystal structure of the related inhibitor ST-17 (PDB 2VCG, 1.90 Å resolution), provides a privileged geometry for HDAC6-directed fragment growth [1]. The free L-α-amino acid terminus of 3-[4-(hydroxycarbamoyl)phenoxy]-L-phenylalanine enables modular diversification via amide coupling, urea formation, or reductive amination, making it suitable for generating focused HDAC6-biased compound libraries [2]. This application is supported by the class-level evidence that biarylalanine hydroxamic acids exhibit HDAC6 preference over HDAC1 in immunoprecipitated enzyme assays, a selectivity profile not achievable with linear hydroxamates such as SAHA [1].

Chiral Building Block for Peptide-HDAC Inhibitor Conjugates

The single (S)-enantiomer configuration, confirmed by the InChI stereodescriptor, allows incorporation of this compound into peptide or peptidomimetic chains with defined stereochemistry . Unlike the tertiary amine-capped abexinostat scaffold (HDAC1 Ki = 7 nM), which is a finished drug-like molecule, the target compound's free amino acid functionality provides a reactive handle for solid-phase or solution-phase peptide synthesis [3]. This makes it particularly suited for proteolysis-targeting chimera (PROTAC) linker attachment or for constructing HDAC-targeted peptide-drug conjugates, where the hydroxamic acid ZBG is tethered via the amino acid backbone to a targeting moiety.

Regioisomer-Specific Analytical Reference Standard for Quality Control

The existence of the regioisomer O-[3-(hydroxycarbamoyl)phenyl]-L-tyrosine (CAS 918157-28-5), which shares the identical molecular formula and mass but differs in the biaryl ether connectivity (InChIKey VKKYAMRCKOXCIU-AWEZNQCLSA-N vs. SZUMNJBJJUYNND-AWEZNQCLSA-N for the target compound), creates a specific need for the target compound as an authentic reference standard in HPLC, LC-MS, or NMR-based identity verification . Procurement for this purpose requires explicit specification of CAS 918157-29-6 and verification against the IUPAC name, as the two regioisomers are not distinguishable by mass spectrometry or elemental analysis alone.

KDM4A Demethylase Inhibitor Scaffold Exploration

The 2016 study by Morera et al. demonstrated that 3-phenyltyrosine-derived hydroxamic acids (the structural class encompassing the target compound) can serve as starting points for developing selective inhibitors of the JumonjiC-domain-containing histone demethylase KDM4A, with the lead compound SW55 showing an IC₅₀ of 25.4 μM against KDM4A [2]. The meta-phenoxy substitution pattern of 3-[4-(hydroxycarbamoyl)phenoxy]-L-phenylalanine aligns with this pharmacophore class, positioning it as a candidate scaffold for dual HDAC/KDM4A inhibitor design or for developing KDM4A-selective chemical probes through iterative medicinal chemistry optimization.

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